5-Chlorouracil Exhibits a Unique Bound Anion State Unavailable in 5-Fluorouracil and Uracil
Fixed-nuclei elastic scattering calculations reveal that 5-chlorouracil possesses a stable bound π* anion state, while uracil and 5-fluorouracil exhibit only resonance states [1]. This arises from stronger anion stabilization in 5-chlorouracil, as confirmed by electron transmission spectroscopy [1]. Additionally, the molecule uniquely features a low-lying σ* (C–Cl) shape resonance that couples with π* states, promoting rich dissociation dynamics not seen with 5-fluorouracil or unmodified uracil [1].
| Evidence Dimension | Anion State Stability (π* Resonance) |
|---|---|
| Target Compound Data | Stable bound anion state |
| Comparator Or Baseline | Uracil: Three π* resonance states; 5-Fluorouracil: Three π* resonance states |
| Quantified Difference | Bound state vs. resonance states (qualitative shift) |
| Conditions | Fixed-nuclei elastic scattering calculations with Schwinger multichannel method (gas-phase) |
Why This Matters
This fundamental electronic property makes 5-chlorouracil a superior candidate for studies on low-energy electron-induced DNA damage and radiosensitizer development compared to 5-fluorouracil.
- [1] Kossoski, F., Bettega, M. H. F., & Varella, M. T. do N. (2014). Shape resonance spectra of uracil, 5-fluorouracil, and 5-chlorouracil. The Journal of Chemical Physics, 140(2), 024317. View Source
